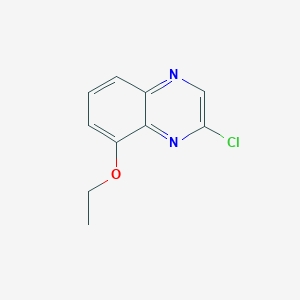![molecular formula C10H11NO2S B11891814 (2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile CAS No. 138352-21-3](/img/structure/B11891814.png)
(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-1-oxa-3-thiaspiro[45]decan-4-ylidene)acetonitrile is a chemical compound with the molecular formula C10H11NO2S It is known for its unique spirocyclic structure, which includes an oxo group, an oxa group, and a thia group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Material Science: The unique spirocyclic structure of the compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile involves its interaction with molecular targets in cells. The compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways. It interacts with proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cell proliferation and induction of programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-thia-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the oxo and oxa groups present in 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile.
Thiazolopyrimidine: Another related compound that has shown potential in medicinal chemistry, particularly as an anticancer agent.
1,3,4-thiadiazole: This compound contains a thiadiazole ring and has been studied for its anticancer properties.
Uniqueness
2-(2-oxo-1-oxa-3-thiaspiro[45]decan-4-ylidene)acetonitrile is unique due to its combination of oxo, oxa, and thia groups within a spirocyclic structure
Propriétés
Numéro CAS |
138352-21-3 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile |
InChI |
InChI=1S/C10H11NO2S/c11-7-4-8-10(13-9(12)14-8)5-2-1-3-6-10/h4H,1-3,5-6H2 |
Clé InChI |
PHKNCOGQLPENIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=CC#N)SC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)



![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)





